molecular formula C7H12ClNO2 B2777576 Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate CAS No. 2225137-24-4

Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate

Cat. No. B2777576
CAS RN: 2225137-24-4
M. Wt: 177.63
InChI Key: PWLLEZAXFCRSJD-UHFFFAOYSA-N
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Description

The compound appears to contain a chloromethyl group, which is a functional group that has the chemical formula -CH2-Cl . This group is derived from the methyl group (which has the formula -CH3), by replacing one hydrogen atom with a chlorine atom . Compounds with this group are a subclass of the organochlorines .


Molecular Structure Analysis

Chloromethyl methyl ether (CMME) is an ether with the formula CH3OCH2Cl . It is used as an alkylating agent and industrial solvent to manufacture dodecylbenzyl chloride, water repellents, ion-exchange resins, polymers, and as a chloromethylation reagent .


Chemical Reactions Analysis

Chloromethane, also called methyl chloride, Refrigerant-40, R-40 or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a colorless, sweet-smelling, flammable gas .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure . For example, metformin hydrochloride, a different compound, has been studied for its physical and chemical properties .

Scientific Research Applications

Alteration of DNA and Antitumor Activity

Research on compounds structurally related to "Methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate" has shown applications in understanding DNA interactions and antitumor activities. For example, studies on the alteration of DNA by specific compounds reveal insights into the degeneration of DNA and the induced repair synthesis, highlighting the compounds' potential impact on DNA stability and response mechanisms (Mizuno & Decker, 1976). Additionally, the synthesis and evaluation of certain imidates and amidines have contributed to antitumor research, with some compounds exhibiting significant activity against murine leukemia (Kini, Robins, & Avery, 1989).

Synthesis and Chemical Transformations

Studies on the lithiation of oxazolines and the synthesis of substituted oxazolinyl epoxides and aziridines illustrate the chemical versatility of related compounds. These transformations enable the synthesis of various derivatives, showcasing the role of such compounds in organic synthesis and potential applications in medicinal chemistry (Capriati et al., 2001). The reaction scope of methyl triazine-carboxylate with amidines, for example, highlights rapid reactions at room temperature, offering pathways to synthesize pyrimidines in high yields, relevant for drug development (Quiñones, Wu, & Boger, 2021).

Biochemical Applications and Methylation Studies

Further research into the biochemical applications of these compounds includes studies on chloromethane as a novel methyl donor for the biosynthesis of esters and anisoles, demonstrating the role of halomethylated compounds in primary metabolism and natural product synthesis (Harper et al., 1989). Additionally, DNA hypomethylation studies linked to certain azetidine derivatives contribute to understanding the mechanisms of carcinogenesis and genomic stability, highlighting the compounds' significance in cancer research (Chen et al., 1998).

Mechanism of Action

Methylisothiazolinone is used for controlling microbial growth in water-containing solutions . It is typically used in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in a 3:1 mixture (CMIT:MIT) sold commercially as Kathon .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a substance. For example, the safety data sheet for Methyl chloroformate indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The reduction of both the chloromethyl and aldehyde functionalities of CMF into methyl groups renders 2,5-dimethylfuran (DMF). DMF has a gross calorific value of 33.7 MJ/kg, compared to 26.9 MJ/kg for ethanol and 43.2 MJ/kg for gasoline . Having similar physicochemical properties to those of gasoline, DMF has attracted significant attention as a potential biofuel .

properties

IUPAC Name

methyl 3-(chloromethyl)-1-methylazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-9-4-7(3-8,5-9)6(10)11-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLLEZAXFCRSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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